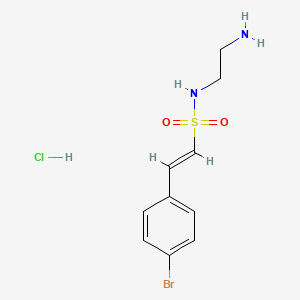
(E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride is a chemical compound that features a bromophenyl group attached to an ethenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride typically involves the following steps:
Formation of the Ethenesulfonamide Moiety: This can be achieved by reacting 4-bromobenzaldehyde with a sulfonamide precursor under basic conditions to form the ethenesulfonamide intermediate.
Introduction of the Aminoethyl Group: The intermediate is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group, forming the desired compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the ethenesulfonamide moiety, potentially converting it to an ethylsulfonamide.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of ethylsulfonamide derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or electrostatic interactions with biological targets, while the bromophenyl group can participate in hydrophobic interactions.
相似化合物的比较
- (E)-N-(2-Aminoethyl)-2-(4-chlorophenyl)ethenesulfonamide;hydrochloride
- (E)-N-(2-Aminoethyl)-2-(4-fluorophenyl)ethenesulfonamide;hydrochloride
- (E)-N-(2-Aminoethyl)-2-(4-methylphenyl)ethenesulfonamide;hydrochloride
Comparison:
- Uniqueness: The presence of the bromine atom in (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride imparts unique reactivity and properties compared to its chloro, fluoro, and methyl analogs. Bromine is larger and more polarizable, which can influence the compound’s interactions and reactivity.
- Reactivity: The bromine atom can participate in specific substitution reactions that may not be as favorable with chlorine, fluorine, or methyl groups.
- Applications: The unique properties of the brominated compound may make it more suitable for certain applications, such as in medicinal chemistry for targeting specific biological pathways.
属性
IUPAC Name |
(E)-N-(2-aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S.ClH/c11-10-3-1-9(2-4-10)5-8-16(14,15)13-7-6-12;/h1-5,8,13H,6-7,12H2;1H/b8-5+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMNZKBRBDNAIU-HAAWTFQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)NCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)NCCN)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














